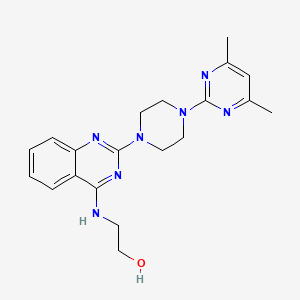
2-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol
Overview
Description
2-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol is a complex organic compound that features a quinazoline core linked to a piperazine ring, which is further substituted with a dimethylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Piperazine: The quinazoline core is then reacted with piperazine derivatives to introduce the piperazine ring.
Introduction of the Dimethylpyrimidine Group: The final step involves the substitution of the piperazine ring with a dimethylpyrimidine group, often using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be employed to modify the quinazoline core or the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the pyrimidine and quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield aldehydes or acids, while substitution reactions could introduce various functional groups onto the pyrimidine or quinazoline rings.
Scientific Research Applications
2-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine: Shares the dimethylpyrimidine and piperazine moieties but lacks the quinazoline core.
Quinazoline Derivatives: Compounds with a quinazoline core but different substituents on the piperazine ring.
Uniqueness
2-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol is unique due to its specific combination of a quinazoline core, a piperazine ring, and a dimethylpyrimidine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[[2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]quinazolin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14-13-15(2)23-19(22-14)26-8-10-27(11-9-26)20-24-17-6-4-3-5-16(17)18(25-20)21-7-12-28/h3-6,13,28H,7-12H2,1-2H3,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXHEONHBLCUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4497680.png)
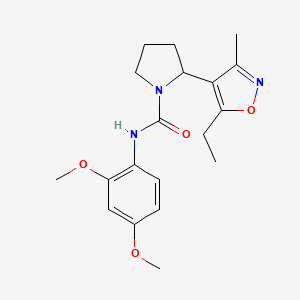
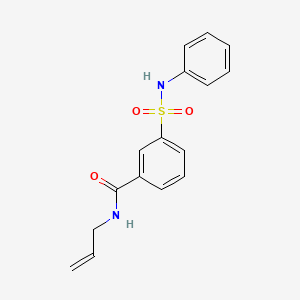
![1-(4-{[4-(methylamino)-2-quinazolinyl]amino}phenyl)ethanone](/img/structure/B4497697.png)
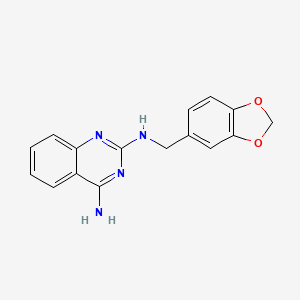
![4-ethoxy-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide](/img/structure/B4497711.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4497715.png)
![4,7-dimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B4497728.png)
![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(prop-2-en-1-yl)benzamide](/img/structure/B4497732.png)
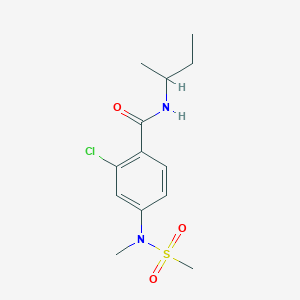
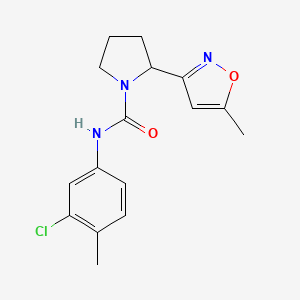
![3-(Azepan-1-ylmethyl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4497765.png)
![N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4497769.png)
![3-fluoro-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B4497782.png)
